molecular formula C9H13N3O2S B6752528 N-methyl-2-(1,3-thiazol-2-yl)morpholine-4-carboxamide

N-methyl-2-(1,3-thiazol-2-yl)morpholine-4-carboxamide

Cat. No.: B6752528
M. Wt: 227.29 g/mol
InChI Key: DMUBWTCKNXBWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-(1,3-thiazol-2-yl)morpholine-4-carboxamide is a heterocyclic compound that features a thiazole ring and a morpholine ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(1,3-thiazol-2-yl)morpholine-4-carboxamide typically involves the reaction of a thiazole derivative with a morpholine derivative under specific conditions. One common method includes the use of triethylamine as a base and dimethyl sulfoxide (DMSO) as a solvent . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(1,3-thiazol-2-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines or alcohols.

Scientific Research Applications

N-methyl-2-(1,3-thiazol-2-yl)morpholine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-2-(1,3-thiazol-2-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory activities . The compound may also interfere with DNA synthesis and repair, contributing to its antiviral properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-(1,3-thiazol-2-yl)morpholine-4-carboxamide is unique due to its combination of a thiazole ring and a morpholine ring. This structural feature may enhance its biological activity and specificity compared to other thiazole-containing compounds. Additionally, the presence of the carboxamide group can influence its solubility and pharmacokinetic properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-methyl-2-(1,3-thiazol-2-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-10-9(13)12-3-4-14-7(6-12)8-11-2-5-15-8/h2,5,7H,3-4,6H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUBWTCKNXBWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCOC(C1)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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